molecular formula C13H12N2O B029792 9-amino-3,4-dihydroacridin-1(2H)-one CAS No. 104675-26-5

9-amino-3,4-dihydroacridin-1(2H)-one

Cat. No. B029792
M. Wt: 212.25 g/mol
InChI Key: JUSJJSHTMCPMOX-UHFFFAOYSA-N
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Patent
US05053513

Procedure details

A solution of 9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride (100 g) in water (800 mL) at 80°-85° C. is basified by the addition of 50% sodium hydroxide (33.8 g) until the pH of the solution is greater than 11. The resultant slurry of product free base is aged at 60° C. for 0.5 hour, filtered and dried in vacuo to give 85.4 g of 9-amino-3,4-dihydro-1(2H)-acridinone.
Name
9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
33.8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[C:15](=[O:17])[CH2:14][CH2:13][CH2:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[OH-].[Na+]>O>[NH2:2][C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[C:15](=[O:17])[CH2:14][CH2:13][CH2:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:0.1,2.3|

Inputs

Step One
Name
9-amino-3,4-dihydro-1(2H)-acridinone hydrochloride
Quantity
100 g
Type
reactant
Smiles
Cl.NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
Name
Quantity
33.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC=1C2=CC=CC=C2N=C2CCCC(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85.4 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.